REACTION_CXSMILES
|
[CH:1]([C:3]1[CH2:4][CH:5]([CH2:9][C:10]2[N:11]=[CH:12][NH:13][CH:14]=2)[CH2:6][CH2:7][CH:8]=1)=[CH2:2].NN.[OH2:17].OO>C(O)C>[CH2:1]([C:3]1[CH2:4][CH:5]([CH2:9][C:10]2[NH:11][C:12](=[O:17])[NH:13][CH:14]=2)[CH2:6][CH2:7][CH:8]=1)[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
0.09 g
|
Type
|
reactant
|
Smiles
|
C(=C)C=1CC(CCC1)CC=1N=CNC1
|
Name
|
|
Quantity
|
0.93 mL
|
Type
|
reactant
|
Smiles
|
NN.O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.488 g
|
Type
|
reactant
|
Smiles
|
OO
|
Control Type
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AMBIENT
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 45 m at 0° C. and an additional 6 h at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched
|
Type
|
CUSTOM
|
Details
|
the material was purified by an aqueous work-up
|
Type
|
CUSTOM
|
Details
|
The imidazole compound was purified further by isolation of the fumaric acid salt
|
Reaction Time |
6 h |
Name
|
|
Type
|
|
Smiles
|
C(C)C=1CC(CCC1)CC=1NC(NC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |